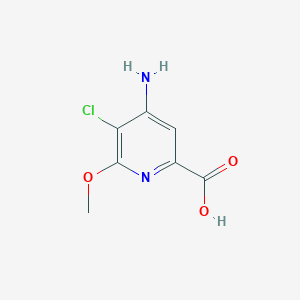

4-Amino-5-chloro-6-methoxypicolinic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7ClN2O3 |

|---|---|

Molecular Weight |

202.59 g/mol |

IUPAC Name |

4-amino-5-chloro-6-methoxypyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H7ClN2O3/c1-13-6-5(8)3(9)2-4(10-6)7(11)12/h2H,1H3,(H2,9,10)(H,11,12) |

InChI Key |

GGCNAJNPWFQICN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=N1)C(=O)O)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Amino 5 Chloro 6 Methoxypicolinic Acid

Strategic Approaches to the Core Picolinic Acid Scaffold

The construction of the central picolinic acid (pyridine-2-carboxylic acid) framework is the foundational stage of the synthesis. The challenge lies in creating a 2,4,5,6-tetrasubstituted pyridine (B92270) ring, which often requires carefully planned, sequential functionalization steps.

The inherent electronic properties of the pyridine ring make it susceptible to nucleophilic attack at the C2, C4, and C6 positions, while electrophilic substitution is generally difficult and requires harsh conditions. Modern synthetic organic chemistry has developed numerous strategies to achieve site-selective functionalization.

Transition metal-catalyzed C-H activation has become a powerful tool for the regioselective functionalization of pyridine and quinoline (B57606) scaffolds. mdpi.com These methods allow for the direct introduction of functional groups at specific positions, offering an atom- and step-economical alternative to traditional methods that often require pre-functionalized starting materials. mdpi.comresearchgate.net For a pyridine ring, the electronic and steric environment dictates the site of C-H activation. The presence of directing groups can steer the catalyst to a specific C-H bond, enabling predictable and selective reactions. cam.ac.uk For instance, Rhodium-catalyzed C2 alkylation of quinolines with alkenes demonstrates high regioselectivity. mdpi.com While direct C-H functionalization at all desired positions for 4-amino-5-chloro-6-methoxypicolinic acid in a single sequence is challenging, these principles guide the strategic introduction of substituents onto a pre-existing pyridine ring.

Visible-light-driven photocatalysis offers another modern approach for the site-divergent functionalization of pyridine derivatives under mild, transition-metal-free conditions. acs.org These methods can generate radicals that add to pyridinium (B92312) derivatives with high regioselectivity, influenced by factors like electrostatic interactions between the radical precursor and the substrate. acs.org

Table 1: Comparison of Regioselective Functionalization Strategies for Pyridine Scaffolds

The total synthesis of a highly substituted molecule like this compound often begins with a more readily available, pre-functionalized pyridine or a precursor that can be cyclized to form the pyridine ring. A common strategy involves starting with a polychlorinated pyridine derivative. For example, the synthesis of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid starts from 3,4,5,6-tetrachloropyridine-2-carbonitrile. google.com This precursor already contains several of the necessary chlorine atoms and a nitrile group that can be hydrolyzed to the required carboxylic acid.

A plausible synthetic pathway for this compound could similarly start from a polychlorinated picolinonitrile or picolinic acid ester. The chlorine atoms serve a dual purpose: they occupy specific positions and act as leaving groups for subsequent nucleophilic aromatic substitution (SNAr) reactions to introduce the amino and methoxy (B1213986) groups. The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline through cyclization, nitration, and chlorination steps illustrates a typical sequence of building complexity on an aromatic core. atlantis-press.com

Introduction of Amine, Chloro, and Methoxy Substituents

With the core picolinic acid scaffold established, the next phase involves the precise introduction of the amino, chloro, and methoxy groups at the C4, C5, and C6 positions, respectively. The order of these introductions is critical to manage the activating and deactivating effects of the substituents on the pyridine ring's reactivity.

Introducing an amino group onto a pyridine ring can be accomplished through several methods. The choice of method depends on the substrate and the desired regioselectivity.

Chichibabin Reaction : This classic reaction involves the direct amination of pyridine with sodium amide (NaNH₂) to form 2-aminopyridine. wikipedia.org While effective for unsubstituted or simply substituted pyridines, its harsh conditions (strong base, high temperature) may not be compatible with the other functional groups present in a complex intermediate. wikipedia.orgntu.edu.sg

Nucleophilic Aromatic Substitution (SNAr) : If a good leaving group, such as a halide, is present at the target position (C4), a direct SNAr with ammonia (B1221849) or an ammonia equivalent can be performed. This is a common and effective strategy for synthesizing aminopyridines from halogenated precursors. acs.org The synthesis of 4-amino-3,5,6-trichloropyridine-2-carbonitrile (B1606129) from a tetrachloro precursor via ammonolysis exemplifies this approach. google.com

Amination of Pyridine N-Oxides : Pyridine N-oxides can be activated by reagents like tosyl chloride (TsCl) to make the C2 and C4 positions more susceptible to nucleophilic attack by an amine. researchgate.net This provides a high-yielding and regioselective route to 2-amino and 4-aminopyridines. researchgate.net

Table 2: Overview of Pyridine Amination Methods

Chlorination is typically achieved through electrophilic aromatic substitution, although this is difficult on an electron-deficient pyridine ring. More commonly, chlorination is performed on an activated precursor like a pyridine N-oxide or via high-temperature vapor-phase reactions with molecular chlorine for industrial-scale synthesis. google.com In laboratory synthesis, reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are often used to convert hydroxypyridines (pyridones) into their corresponding chloropyridines. atlantis-press.comresearchgate.net For a molecule that already contains sensitive functional groups, direct chlorination can be challenging due to selectivity issues. Therefore, the chlorine atom at C5 is often incorporated early in the synthesis by using a chlorinated starting material. google.com

Methoxylation on a pyridine ring is most effectively accomplished via a nucleophilic aromatic substitution (SNAr) reaction. A chlorine atom at an activated position (C2, C4, or C6) can be readily displaced by a methoxide (B1231860) nucleophile (e.g., from sodium methoxide). The reaction is driven by the electron-withdrawing nature of the ring nitrogen. In the context of synthesizing this compound, a precursor with a chlorine atom at the C6 position would be an ideal substrate for a methoxylation reaction.

In a multistep synthesis involving various reactive functional groups—namely an amine, a carboxylic acid, and a reactive aromatic ring—the use of protecting groups is often essential. organic-chemistry.org A protecting group temporarily masks a functional group to prevent it from reacting under certain conditions, and it must be removable later in the sequence without disturbing the rest of the molecule. organic-chemistry.org

Amine Protection : The 4-amino group is nucleophilic and can interfere with subsequent reactions. It can be protected as a carbamate (B1207046) (e.g., Boc or Cbz) or an amide. The choice of protecting group depends on its stability to the reaction conditions used in other steps and the conditions required for its removal. organic-chemistry.org

Carboxylic Acid Protection : The picolinic acid group is acidic and can be deprotonated by bases or interfere with organometallic reagents. It is commonly protected as an ester, such as a methyl or ethyl ester. These esters are generally stable but can be hydrolyzed back to the carboxylic acid under acidic or basic conditions at the end of the synthesis. The picoloyl (Pico) group itself can be used as a versatile protecting group for hydroxyl functions in other parts of a molecule, which can be chemoselectively removed using catalytic copper(II) or iron(III) salts. nih.govrsc.org The picolinic amide moiety can also serve as a protecting group for amines, which can be cleaved under mild reductive conditions using zinc and hydrochloric acid. cam.ac.uk

The strategic application and removal of these protecting groups allow for a controlled, stepwise construction of the final molecule, ensuring that each reaction occurs at the intended site without unwanted side reactions.

Advanced Synthetic Techniques and Reaction Conditions

The synthesis of polysubstituted pyridine rings, such as the one in this compound, often requires multi-step procedures. Modern synthetic chemistry has focused on developing more efficient and selective methods.

Catalytic Methods in Picolinic Acid Synthesis

Catalysis plays a pivotal role in the synthesis of picolinic acid and its derivatives, offering pathways with enhanced efficiency and selectivity. While specific catalytic routes for this compound are not extensively documented, general catalytic strategies for related structures provide significant insights.

Heterogeneous catalysis, for instance, presents a sustainable approach to the synthesis of picolinates. The use of metal-organic frameworks (MOFs) as catalysts, such as UiO-66(Zr)-N(CH₂PO₃H₂)₂, has been explored for the multi-component synthesis of picolinate (B1231196) and picolinic acid derivatives. researchgate.netrsc.orgnih.gov These catalysts offer high stability, large surface area, and the potential for recyclability, making them attractive for industrial applications. researchgate.netnih.gov The synthesis often proceeds through a one-pot reaction involving various starting materials, where the catalyst facilitates key bond-forming steps. rsc.orgnih.gov

Vanadium-titanium oxide catalysts have been investigated for the heterogeneous oxidation of 2-picoline to picolinic acid. researchgate.net Catalysts based on titanium dioxide (anatase) have demonstrated selectivity for picolinic acid, showcasing the importance of catalyst composition in directing the reaction outcome. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of substituted pyridines, allowing for the introduction of various functional groups onto the pyridine ring. nih.gov For the synthesis of aminopicolinic acids, catalytic hydrogenation is a common method for the reduction of a nitro group to an amino group on the pyridine ring. umsl.edu

Below is a table summarizing various catalytic methods applicable to the synthesis of picolinic acid derivatives.

| Catalyst Type | Reaction | Key Advantages |

| Metal-Organic Frameworks (e.g., UiO-66(Zr)) | Multi-component synthesis of picolinates | Heterogeneous, recyclable, high stability. researchgate.netrsc.orgnih.gov |

| Vanadium-Titanium Oxides | Oxidation of picoline | Selective formation of picolinic acid. researchgate.net |

| Palladium Complexes | Cross-coupling reactions | Versatile for introducing various substituents. nih.gov |

| Palladium on Carbon (Pd/C) | Catalytic hydrogenation | Efficient reduction of nitro groups. umsl.edu |

Stereoselective Synthesis Approaches for Analogues

The development of stereoselective synthetic methods is crucial for producing chiral analogues of this compound, which may have unique biological activities. While specific stereoselective syntheses for analogues of this particular compound are not detailed in the available literature, general principles of asymmetric synthesis can be applied.

Organocatalysis has emerged as a powerful tool for the atroposelective amidation and esterification of carboxylic acids, which could be adapted for creating chiral derivatives of picolinic acids. thieme-connect.de Chiral Brønsted acids can catalyze the coupling of carboxylic acids with amines or alcohols with high enantioselectivity. thieme-connect.de This approach could be employed to introduce chiral substituents via the carboxylic acid group of this compound.

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles into synthetic organic chemistry aims to reduce the environmental impact of chemical processes. For the synthesis of picolinic acid derivatives, several green approaches are being explored.

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reaction times, improve yields, and enhance the purity of pyridine derivatives. researchgate.netorganic-chemistry.orgacs.orgmdpi.com One-pot, multi-component reactions performed under microwave irradiation represent an efficient and environmentally friendly strategy for the synthesis of highly substituted pyridines. acs.orgmdpi.combenthamdirect.com These methods often reduce the need for harsh reaction conditions and minimize the generation of waste. organic-chemistry.orgsphinxsai.com

The use of greener solvents, or even solvent-free conditions, is another key aspect of green chemistry. benthamdirect.comunibo.it Research into peptide synthesis, for example, has extensively studied green solvents and reaction conditions that can be applied to other areas of organic synthesis, including the derivatization of picolinic acids. unibo.it The principles of atom economy, which focuses on maximizing the incorporation of all materials used in the process into the final product, are also central to developing sustainable synthetic routes. sphinxsai.com

Derivatization and Functionalization Studies

The functional groups of this compound—the carboxylic acid, the amino group, the chloro substituent, and the methoxy group—offer multiple sites for derivatization to modulate its physicochemical and biological properties.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for creating prodrugs or modifying a compound's pharmacokinetic profile.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. A common approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride, followed by reaction with an alcohol. nih.gov Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is another mild and effective method. reddit.com

Amidation: Similarly, amides can be synthesized by reacting the activated carboxylic acid with a primary or secondary amine. Peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), are widely used to facilitate amide bond formation under mild conditions, which is particularly important when dealing with sensitive substrates. researchgate.net Titanium tetrafluoride (TiF₄) has been reported as an effective catalyst for the direct amidation of carboxylic acids with amines. researchgate.netnih.gov

The table below outlines common reagents for these transformations.

| Reaction | Reagent/Catalyst | Description |

| Esterification | Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acyl chloride for reaction with alcohol. nih.gov |

| Esterification | DCC/DMAP (Steglich) | Mild conditions for ester formation. reddit.com |

| Amidation | EDC/HOBt | Common peptide coupling reagents for amide bond formation. |

| Amidation | TiF₄ | Catalyzes direct amidation of carboxylic acids. researchgate.netnih.gov |

Nucleophilic Substitution Reactions of Halogen and Methoxy Groups

The chloro and methoxy groups on the pyridine ring of this compound are potential sites for nucleophilic aromatic substitution (SNAr). The reactivity of these positions is influenced by the electron-withdrawing nature of the pyridine nitrogen and the other substituents.

In general, nucleophilic substitution on pyridine rings occurs preferentially at the 2- and 4-positions (ortho and para to the nitrogen atom), as these positions are more electron-deficient. youtube.comrsc.org The presence of an amino group at the 4-position and a methoxy group at the 6-position will influence the reactivity of the chlorine atom at the 5-position. The leaving group ability in SNAr reactions on pyridinium ions has been found to follow the order: 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov

While specific nucleophilic substitution reactions on this compound are not well-documented, studies on related 4-amino-6-chloropyrimidines show that the chlorine atom can be displaced by various nucleophiles in cross-coupling reactions. nih.gov It is also known that in some 6-alkoxy-4-chloro-5-nitropyrimidines, both the chloro and alkoxy groups can be substituted by amines. chemrxiv.org The relative reactivity would depend on the specific nucleophile and reaction conditions. Generally, a chlorine atom is a better leaving group than a methoxy group in SNAr reactions. Therefore, it is expected that the chloro group at the 5-position would be more susceptible to nucleophilic attack than the methoxy group at the 6-position.

Design and Synthesis of Novel Picolinic Acid Analogues and Conjugates

The chemical scaffold of this compound and related picolinates serves as a foundational template for the development of new molecular entities with significant biological activities, particularly in the agrochemical sector. The design of novel analogues and conjugates is driven by the goal of discovering compounds with enhanced efficacy, selectivity, and improved environmental profiles. Research efforts have predominantly focused on modifications at the 6-position of the picolinic acid ring, leading to the generation of potent synthetic auxin herbicides.

The primary design strategy often involves the replacement of substituents on the picolinic acid core with various heterocyclic moieties. This approach, known as scaffold hopping, aims to explore new chemical spaces while retaining the essential pharmacophoric features required for biological activity. For instance, the chlorine atom at the 6-position of picloram-like structures has been a key target for substitution with groups such as substituted pyrazolyl and indazolyl rings. nih.govnih.gov This has led to the discovery of new classes of picolinic acid derivatives with promising herbicidal properties. nih.govnih.gov

The synthesis of these novel analogues typically begins with a suitably substituted picolinonitrile precursor. A common starting material is 4-amino-3,5,6-trichloro-2-picolinonitrile. nih.gov The synthetic route to novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids involves a multi-step process. nih.gov This process includes the protection of the amino group, followed by a selective fluorination reaction. nih.gov The protecting group is then removed, and the resulting intermediate is further modified to introduce the desired heterocyclic group at the 6-position. nih.gov

In a representative synthesis, 4-amino-3,5,6-trichloro-2-picolinonitrile undergoes amino group protection, followed by fluorination to yield an intermediate. nih.gov Deprotection of the amino group furnishes a key intermediate for subsequent reactions. nih.gov The introduction of a pyrazolyl moiety at the 6-position is a critical step in creating these novel analogues. nih.gov

Another avenue of research has been the design and synthesis of 6-indazolyl-2-picolinic acids. nih.gov Thirty-eight new 4-amino-3,5-dichloro-6-(1H-indazolyl)-2-picolinic acids and 4-amino-3,5-dichloro-6-(2H-indazolyl)-2-picolinic acids have been synthesized to explore their potential as herbicidal molecules. nih.gov These compounds have demonstrated significant inhibitory activity against the root growth of various weeds. nih.gov

The derivatization of the carboxylic acid functional group of picolinic acids to form conjugates, such as esters and amides, is another important area of chemical modification. While specific examples of conjugates of this compound are not extensively detailed in the provided research, the general principles of picolinic acid conjugation are well-established. For example, picolinic acid can be converted to its corresponding picolinoyl derivatives. This can be achieved through a mixed anhydride (B1165640) method using picolinic acid and 2-methyl-6-nitrobenzoic anhydride, which allows for the smooth formation of ester conjugates.

The following tables summarize the research findings on the synthesis of novel picolinic acid analogues.

| Compound ID | Aryl Group at C5 of Pyrazole | Substituent at C3 of Pyrazole | Physical State | Melting Point (°C) |

|---|---|---|---|---|

| S060 | 4-chlorophenyl | methyl | White solid | 198–204 |

| S062 | 4-chlorophenyl | difluoromethyl | White solid | 198–204 |

| S063 | 4-chlorophenyl | trifluoromethyl | White solid | 202–204 |

This table presents a selection of novel picolinic acid analogues synthesized with various substitutions on the pyrazolyl moiety, as reported in the cited literature. mdpi.com

| Compound ID | Target Weed | Activity Metric | Observed Effect |

|---|---|---|---|

| 5a | Brassica napus | Root Inhibitory Activity | Significantly greater than picloram (B1677784) at 10 µM |

| 5a | Abutilon theophrasti Medicus | Root Inhibitory Activity | Significantly greater than picloram at 10 µM |

| V-7 | Arabidopsis thaliana | IC50 (Root Growth Inhibition) | 45 times lower than halauxifen-methyl (B1255740) |

| V-8 | General Weeds | Post-emergence Herbicidal Activity | Better than picloram at 300 g/ha |

Biological Activity Investigations and Mechanistic Research of 4 Amino 5 Chloro 6 Methoxypicolinic Acid

Herbicidal Activity and Efficacy Research

4-Amino-5-chloro-6-methoxypicolinic acid belongs to the picolinic acid class of compounds, which are widely recognized for their herbicidal properties. nih.govresearchgate.netwikipedia.org Research into this chemical family, including structurally similar analogs, has provided significant insight into their mode of action and efficacy against various weed species. These compounds are a notable subclass of synthetic auxin herbicides, a group that has been used in agriculture since the 1940s to control broadleaf weeds. nih.govhracglobal.com

Picolinic acid derivatives function as synthetic auxin herbicides, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA). hracglobal.comresearchgate.net This mimicry disrupts the normal hormonal balance that regulates plant growth and development. researchgate.net Upon absorption by a susceptible plant, these compounds bind to auxin receptors, leading to an uncontrolled and abnormal growth response that ultimately results in the plant's death. researchgate.net

The mechanism of auxin mimicry for picolinic acids can be distinct from that of IAA and other synthetic auxins like 2,4-D. nih.gov While IAA typically binds to the TIR1 receptor protein, studies on picolinic acid herbicides have shown they may preferentially bind to other auxin co-receptors, such as AFB5. nih.gov This interaction triggers a cascade of downstream genetic and physiological effects, including the promotion of ethylene (B1197577) and abscisic acid (ABA) production, which accelerates plant senescence and death. mdpi.com The core structure of picolinic acid is fundamental to this biological activity, and modifications to the pyridine (B92270) ring, such as the amino, chloro, and methoxy (B1213986) substitutions present in this compound, are designed to optimize this herbicidal action. nih.gov

The primary consequence of auxin mimicry is the severe inhibition of normal plant growth. nih.gov A common method for evaluating the herbicidal potential of these compounds is through root growth inhibition assays, often using the model plant Arabidopsis thaliana. nih.gov Research on novel picolinic acid derivatives demonstrates potent inhibitory effects at micromolar concentrations. nih.gov For instance, studies on related 4-amino-picolinic acid compounds showed significant inhibition of A. thaliana root growth, with some derivatives exhibiting activity greater than established herbicides like picloram (B1677784). nih.gov This inhibition is a direct result of the hormonal disruption caused by the compound, leading to epinasty (downward bending of leaves), stem twisting, and cessation of root elongation. mdpi.com

| Compound Type | Model Plant | Measurement | Observed Effect | Reference |

|---|---|---|---|---|

| 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids | Arabidopsis thaliana | IC₅₀ Value | Up to 62 times more active than Picloram | nih.gov |

| 4-amino-6-(pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid | Brassica napus | % Inhibition at 250 µM | >80% root growth inhibition | nih.gov |

| 6-indazolyl-2-picolinic acids | Arabidopsis thaliana | Gene Expression | Upregulation of ethylene and ABA production genes | mdpi.com |

Picolinic acid herbicides are valued for their broad spectrum of activity, primarily against broadleaf weeds, while demonstrating selectivity in grass crops like corn, wheat, and sorghum. nih.govhracglobal.com Research and patent literature for structurally related compounds, such as 4-amino-3-chloro-5-fluoro-6-(aryl)pyridine-2-carboxylic acid, highlight their effectiveness in controlling a wide range of agronomically important weeds. epo.orggoogle.com Post-emergence tests have confirmed high efficacy against weeds that are often difficult to manage. nih.govmdpi.com For example, numerous picolinic acid derivatives have demonstrated 100% inhibition of weeds like Amaranthus retroflexus (redroot pigweed) in greenhouse trials. nih.govmdpi.com

| Scientific Name | Common Name | Reference |

|---|---|---|

| Amaranthus retroflexus | Redroot Pigweed | nih.govmdpi.comepo.org |

| Chenopodium album | Common Lambsquarters | mdpi.comepo.org |

| Cirsium arvense | Canada Thistle | google.com |

| Stellaria media | Common Chickweed | google.com |

| Lamium purpureum | Purple Deadnettle | google.com |

| Viola spp. | Violet | epo.org |

Fungicidal Activity and Antifungal Mechanisms

In addition to herbicidal properties, derivatives of picolinic acid, particularly picolinamides, have been developed as a significant class of fungicides. nih.govgoogle.com These compounds exhibit broad-spectrum activity against a variety of plant pathogenic fungi by targeting a fundamental process in fungal cells: mitochondrial respiration. nih.gov

Picolinamide (B142947) fungicides have demonstrated potent activity against a wide range of pathogens within the phyla Ascomycota and Basidiomycota. nih.gov Research on compounds like florylpicoxamid (B6595160), a fully synthetic picolinamide, shows efficacy against at least 21 different plant pathogenic fungi. nih.gov The mechanism of fungal inhibition involves preventing spore germination on the plant surface and arresting the growth of mycelia within the leaf tissue. nih.gov This dual action provides both preventative and curative control of fungal diseases. nih.gov The most potent activity for some picolinamides has been observed against Zymoseptoria tritici, the causal agent of wheat leaf blotch. nih.gov

The molecular target for the fungicidal action of picolinamides is the cytochrome bc1 complex, also known as Complex III, which is an essential enzyme in the mitochondrial electron transport chain. nih.govnih.govplos.org Inhibition of this complex blocks the production of ATP, the primary energy currency of the cell, leading to the cessation of cellular functions and eventual death of the fungus. nih.govplos.org

The cytochrome bc1 complex has two distinct inhibitor binding sites: the quinol oxidation (Qo) site and the quinone reduction (Qi) site. plos.orgmdpi.com Picolinamide fungicides are classified as Qi inhibitors (QiIs), meaning they bind to the Qi site on the cytochrome b subunit of the complex. nih.govnih.gov This is a different binding site from the well-known QoI fungicides, such as strobilurins, which bind to the Qo site. nih.govresearchgate.net The distinct target site means that no cross-resistance is typically observed between picolinamide fungicides and strobilurin or azole fungicides, making them a valuable tool for fungicide resistance management. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Molecular Target | Cytochrome bc1 complex (Complex III) | nih.govnih.gov |

| Binding Site | Quinone reduction (Qi) site on cytochrome b | nih.govnih.gov |

| Biochemical Effect | Inhibition of mitochondrial respiration, blockage of ATP synthesis | nih.govplos.org |

| Physiological Effect | Inhibition of spore germination and mycelial growth | nih.gov |

| Resistance Profile | No cross-resistance with QoI (e.g., strobilurins) or azole fungicides | nih.gov |

Research on Resistance Management and Novel Fungicide Design

The emergence of fungicide resistance in pathogenic fungi poses a significant threat to global food security, necessitating the continuous development of novel fungicides with unique modes of action. Research into compounds like this compound is part of a broader strategy to expand the chemical toolbox available for disease management. The design of new fungicides often involves leveraging existing chemical scaffolds that have shown biological activity, such as the picolinic acid core.

One approach in novel fungicide design is the strategic modification of a core scaffold to enhance efficacy and overcome existing resistance mechanisms. The principles of Green Chemistry are also increasingly being integrated into this process. For instance, the design of the broad-spectrum fungicide florylpicoxamid, which also features a substituted pyridine core, was guided by the goal of creating a molecule that delivers maximum biological activity while being designed for rapid environmental degradation. Furthermore, developing a single, highly active stereoisomer can minimize the environmental load by reducing the required application rate. These principles are relevant to the future development of fungicides based on the this compound structure.

Another strategy in the quest for novel fungicides is the identification of new biochemical targets. For example, laccase, a multi-copper containing oxidase, has been identified as a novel target for fungicides. Researchers have designed and synthesized compounds that act as laccase inhibitors, demonstrating a promising avenue for developing fungicides with a new mode of action. This approach of targeting enzymes essential for fungal growth and pathogenesis could be applied to derivatives of this compound.

The table below summarizes key strategies in the design of novel fungicides, which are applicable to the development of compounds based on the picolinic acid scaffold.

| Strategy | Description | Example |

| Scaffold Hopping | Replacing a core chemical structure with a different one while retaining similar biological activity. This can lead to the discovery of new chemical classes of fungicides. | Discovery of oxazolyl-oxazoline as a novel antifungal model. nih.gov |

| Targeting Novel Enzymes | Identifying and inhibiting enzymes that are essential for fungal survival but are not targeted by existing fungicides. | Development of laccase inhibitors. nih.gov |

| Green Chemistry Principles | Designing fungicides that are effective, have a favorable environmental profile (e.g., biodegradability), and are synthesized using sustainable methods. | Design and synthesis of florylpicoxamid. rsc.org |

| Stereoisomer-Specific Design | Developing the most efficacious stereoisomer of a chiral fungicide to reduce application rates and potential environmental impact. | Development of florylpicoxamid as a single stereoisomer. rsc.org |

By integrating these diverse strategies, researchers can work towards developing new fungicides, potentially including derivatives of this compound, that are effective, sustainable, and less prone to resistance.

Molecular Mechanisms of Action in Plant Physiology and Microbial Biochemistry

The biological activity of this compound is intrinsically linked to its structural similarity to the natural plant hormone auxin (indole-3-acetic acid). Picolinic acid derivatives are classified as synthetic auxins, which mimic the physiological effects of auxin in plants. nih.gov This mimicry is the basis for their interaction with specific plant enzymes and receptors that are part of the auxin signaling pathway.

Auxin signaling in plants is a complex process mediated by a family of receptor proteins, most notably the F-box proteins such as Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box proteins (AFBs). In the presence of auxin, these receptors form a co-receptor complex with Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. This binding event tags the Aux/IAA proteins for degradation by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then regulate the expression of auxin-responsive genes, leading to various physiological responses such as cell elongation, division, and differentiation.

The interaction of synthetic auxins like this compound with the auxin receptor complex is a key aspect of their molecular mechanism. The specific binding affinity and kinetics of this interaction can influence the downstream physiological effects. Molecular docking studies are a valuable tool for predicting and analyzing these interactions at the molecular level. Such studies can elucidate the binding modes of picolinic acid derivatives within the auxin-binding pocket of the receptor, highlighting key molecular interactions such as hydrogen bonds and hydrophobic interactions that contribute to binding affinity.

While the primary mode of action in plants is through the auxin signaling pathway, it is also plausible that picolinic acid and its derivatives could interact with other plant enzymes. However, the predominant and most well-understood mechanism is the interaction with the auxin receptor complex.

The interaction of this compound with the auxin signaling pathway at the molecular level translates into a range of cellular and subcellular effects in both plants and, potentially, in fungi.

In Plants:

As a synthetic auxin, the primary effect of this compound is the deregulation of normal plant growth processes. At the cellular level, this manifests as uncontrolled cell division and elongation, leading to abnormal growth patterns. Subcellularly, the binding to auxin receptors in the nucleus initiates the degradation of Aux/IAA repressors, leading to changes in gene expression that drive these cellular abnormalities. One of the notable effects of some picolinic acid derivatives is the inhibition of root growth, which is a common bioassay used to assess auxin-like activity.

In Fungi:

The cellular and subcellular effects of synthetic auxins on fungi are less well-documented than in plants. However, it is known that some fungi can produce and respond to auxin-like compounds. nih.govresearchgate.net This suggests that fungi possess the cellular machinery to perceive and react to these molecules. Exogenous application of auxin has been shown to promote cellular elongation and sporulation in some yeast species. nih.gov

Conversely, some picolinic acid derivatives have demonstrated antifungal activity. Alpha-picolinic acid, for example, has been reported to induce a hypersensitive-like response and programmed cell death (apoptosis) in rice cells, a mechanism that plants use to defend against pathogens. nih.gov This compound was also shown to enhance disease resistance against the rice blast fungus Magnaporthe grisea. nih.gov The induction of cell death is associated with the accumulation of reactive oxygen species (ROS). nih.gov It is plausible that this compound could exert similar effects on fungal cells, potentially by disrupting cellular redox balance and triggering apoptotic pathways.

The table below outlines some of the observed and potential cellular effects of picolinic acid derivatives on target organisms.

| Target Organism | Cellular/Subcellular Effect | Potential Outcome |

| Plants | Uncontrolled cell division and elongation | Abnormal growth, herbicidal effect |

| Inhibition of root growth | Stunted development | |

| Altered gene expression (via auxin pathway) | Disruption of normal physiological processes | |

| Fungi | Promotion of cellular elongation and sporulation (observed with auxin) | Altered fungal development nih.gov |

| Induction of programmed cell death (apoptosis) | Fungicidal effect nih.gov | |

| Accumulation of Reactive Oxygen Species (ROS) | Oxidative stress and cellular damage nih.gov |

Further research is needed to specifically elucidate the cellular and subcellular effects of this compound on a range of fungal species.

The biochemical pathways disrupted by this compound are primarily those related to auxin metabolism and signaling in plants. In fungi, the potential for disruption of similar or other pathways exists, given the production and recognition of auxin-like molecules by some fungal species.

In Plants:

The central biochemical pathway disrupted is the auxin signaling pathway . By binding to auxin receptors, the compound triggers a cascade of events that would normally be tightly regulated by endogenous auxin levels. This leads to the continuous activation of auxin-responsive genes, resulting in metabolic and developmental chaos. This includes pathways involved in:

Cell Wall Modification: Auxin promotes the expression of genes encoding enzymes that loosen the cell wall, allowing for cell expansion. Overstimulation of this pathway can lead to uncontrolled growth.

Ethylene Biosynthesis: In some cases, high levels of auxin can stimulate the production of ethylene, another plant hormone, which can lead to senescence and other stress responses.

Tryptophan Metabolism: Auxin is synthesized from the amino acid tryptophan. While this compound is a synthetic mimic and not directly part of this pathway, its presence can disrupt the delicate feedback loops that regulate endogenous auxin levels.

In Fungi:

The biochemical pathways disrupted by this compound in fungi are likely to be more varied and are an active area of research. Based on the known effects of related compounds and the role of auxin-like molecules in some fungi, potential disruptions could occur in:

Hormone Signaling Pathways: Fungi that produce their own auxin for developmental processes could have these pathways disrupted by an external synthetic auxin. nih.govresearchgate.net This could interfere with processes like hyphal growth, sporulation, and virulence. researchgate.net

Tryptophan Metabolism: Alpha-picolinic acid is a metabolite of tryptophan. nih.gov The introduction of a related compound could potentially interfere with the normal metabolism of this essential amino acid in fungi. Tryptophan is a precursor not only to auxin but also to other important secondary metabolites.

Redox Homeostasis: The observation that alpha-picolinic acid induces the accumulation of reactive oxygen species (ROS) suggests a disruption of the biochemical pathways responsible for maintaining cellular redox balance. nih.gov This can lead to widespread oxidative damage to proteins, lipids, and nucleic acids, ultimately triggering cell death.

The potential for this compound to disrupt these fundamental biochemical pathways in both plants and fungi underscores its biological activity and its potential as a lead compound for the development of new agrochemicals.

Structure Activity Relationship Sar Studies

Impact of Substituent Position and Nature on Biological Activity

Role of the Amino Group in Biological Function

The amino group at the 4-position is a key feature for the biological activity of many picolinic acid herbicides. google.com Its presence and potential for substitution are critical factors in modulating the efficacy of these compounds. The amino group can be unsubstituted or substituted with various groups, and it can be derivatized into forms like amides or ureas that are capable of breaking down into the amine. google.com In related 4-aminoquinoline (B48711) compounds, the basicity of amino groups plays a crucial role in the molecule's accumulation within target sites. Studies on these related structures have shown that the amino group significantly influences the compound's physicochemical properties, which in turn affects its biological action.

In a series of 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives, which are structurally similar, modifications to the amino group at the 4-position led to significant changes in receptor binding affinity. The introduction of a methyl group on this nitrogen atom was shown to markedly increase dopamine (B1211576) D2 receptor binding. This highlights the sensitivity of the target receptor to the steric and electronic environment of the 4-position substituent.

Influence of Chlorine and Methoxy (B1213986) Substituents on Target Binding

The electronic and steric properties of substituents at the 5- and 6-positions of the picolinic acid ring are determinants of herbicidal activity. The chlorine atom at the 5-position and the methoxy group at the 6-position in 4-Amino-5-chloro-6-methoxypicolinic acid are crucial for its interaction with target proteins.

The presence of a halogen, such as chlorine, is a common feature in many synthetic auxin herbicides. nih.gov Halogens are electron-withdrawing and can significantly alter the electronic distribution of the aromatic ring, influencing how the molecule docks into the active site of its target receptor, such as the auxin-signaling F-box protein 5 (AFB5). nih.govmdpi.com In studies of related picolinic acids, the position and nature of halogen substituents have been shown to dramatically affect herbicidal potency. mdpi.com The introduction of chlorine atoms into a biologically active molecule can substantially improve its intrinsic activity.

The table below summarizes the general impact of key substituents on the herbicidal activity of picolinic acid analogs, based on findings from various SAR studies.

| Position | Substituent | Effect on Activity | Reference |

|---|---|---|---|

| 4 | Amino (-NH₂) | Generally essential for high activity | google.com |

| 5 | Chlorine (-Cl) | Enhances potency; influences electronic properties | mdpi.com |

| 6 | Methoxy (-OCH₃) | Modulates binding and steric fit | google.com |

| 2 | Carboxylic Acid (-COOH) | Critical for receptor interaction and binding | nih.govresearchgate.net |

Effects of Carboxylic Acid Moiety on Molecular Interactions

The carboxylic acid group at the 2-position is an indispensable feature for the biological activity of synthetic auxin herbicides. nih.govresearchgate.net This moiety is typically deprotonated at physiological pH, forming a carboxylate anion. This negative charge is essential for the molecule to bind to its receptor, such as TIR1/AFB proteins. nih.govmdpi.com

The essential structural requirement for activity in this class of herbicides is a strong negative charge on the carboxyl group, which is separated from a weaker positive charge on the planar aromatic ring by a specific distance. nih.gov Molecular docking studies and crystal structure analyses show that the carboxylic acid group forms critical hydrogen bonds and ionic interactions with key amino acid residues (like serine and arginine) in the receptor's binding pocket. researchgate.net The de-esterification of ester forms of these herbicides in the plant is necessary to produce the active carboxylic acid moiety, confirming its central role in the mechanism of action. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

To better understand and predict the herbicidal activity of picolinic acid derivatives, researchers employ Quantitative Structure-Activity Relationship (QSAR) modeling. These computational techniques build a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

QSAR models are developed using datasets of compounds where both the chemical structures and the biological activities (e.g., IC₅₀ values for root growth inhibition) are known. nih.govnih.gov For picolinic acid herbicides, three-dimensional QSAR (3D-QSAR) models have been successfully constructed. nih.govnih.gov These models use statistical methods to correlate the variation in biological activity with variations in the 3D properties of the molecules, such as steric and electrostatic fields.

The development process involves aligning the set of molecules and calculating their molecular fields. These fields are then used as independent variables to build a predictive model. The resulting model can then be used to estimate the activity of newly designed, unsynthesized compounds, thereby guiding synthetic efforts toward more potent molecules and reducing the need for extensive trial-and-error synthesis. nih.gov

Identification of Key Pharmacophoric Features

A primary outcome of SAR and QSAR studies is the development of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by its biological target and elicit a response.

For picolinic acid-based auxin herbicides, the key pharmacophoric features include:

An Anionic/Negative Ionizable Group: This is represented by the carboxylic acid at the 2-position, which is crucial for anchoring the molecule in the receptor binding site. nih.gov

Aromatic Ring System: The pyridine (B92270) ring serves as a scaffold to correctly position the other functional groups.

Specific Substitution Pattern: The presence and location of hydrogen bond donors/acceptors (the 4-amino group) and hydrophobic/electron-withdrawing groups (the 5-chloro and 6-methoxy groups) are critical. These substituents engage in specific interactions with the receptor protein, enhancing binding affinity and stability. nih.govnih.gov

The table below outlines the key pharmacophoric features identified for this class of compounds.

| Pharmacophoric Feature | Corresponding Molecular Moiety | Primary Interaction Type |

|---|---|---|

| Anionic Center | Carboxylic Acid (-COOH) | Ionic Interaction, Hydrogen Bonding |

| Aromatic Scaffold | Picolinic Acid Ring | Hydrophobic Interactions, π-π Stacking |

| Hydrogen Bond Donor | 4-Amino Group (-NH₂) | Hydrogen Bonding |

| Electron-Withdrawing/Hydrophobic Feature | 5-Chlorine (-Cl) | Halogen Bonding, Hydrophobic Interactions |

| Steric/Electronic Modulator | 6-Methoxy Group (-OCH₃) | Steric and Electronic Interactions |

These models confirm that the specific arrangement of the amino, chloro, methoxy, and carboxylic acid groups on the picolinic acid scaffold is not arbitrary but is finely tuned for optimal interaction with the target receptor, leading to its potent biological activity.

Conformational Analysis and Receptor Binding Research

No publicly available studies on the conformational analysis or receptor binding of this compound were found.

There is no available data detailing the specific molecular interactions between this compound and any biological targets.

No computational studies predicting the binding affinity of this compound have been published in the scientific literature.

Environmental Fate and Degradation Research

Persistence and Mobility Studies in Environmental Matrices

Studies on halauxifen-methyl (B1255740), a synthetic auxin herbicide, indicate that it undergoes rapid transformation in the environment, leading to the formation of several degradation products, including 4-Amino-5-chloro-6-methoxypicolinic acid. The persistence and mobility of this metabolite are key factors in assessing its potential environmental impact.

In soil environments, halauxifen-methyl is observed to transform rapidly under both aerobic and anaerobic conditions. The primary degradation pathway involves the hydrolysis or de-esterification of halauxifen-methyl to its acid form, halauxifen-acid (also referred to as XDE-729 acid). regulations.gov Further degradation of halauxifen-acid and other intermediates leads to the formation of a number of subsequent products, including this compound, which is identified in some studies by the reference code X11449757. regulations.gov

Under aerobic soil conditions, the half-life of halauxifen-methyl is short, ranging from 1.1 to 5.3 days. regulations.gov Its primary metabolite, halauxifen-acid, is more persistent, with half-life values ranging from 2 to 42 days under aerobic conditions and 15 to 107 days under anaerobic conditions. mda.state.mn.us The formation of this compound is part of the subsequent breakdown of these initial metabolites. While specific half-life data for this compound in soil is not extensively detailed in the provided search results, its formation as a secondary metabolite suggests its persistence is linked to the degradation rates of its precursors.

Both halauxifen-methyl and its major degradate, halauxifen-acid, are considered to have high mobility in soil, which suggests a potential for leaching. mda.state.mn.us This mobility indicates that these compounds, and consequently their degradation products like this compound, could potentially move from the application site into groundwater or surface water. mda.state.mn.us

Table 1: Soil Degradation Half-life of Halauxifen-methyl and its Primary Metabolite

| Compound | Condition | Half-life (DT₅₀) |

| Halauxifen-methyl | Aerobic Soil | 1.1 - 5.3 days |

| Halauxifen-methyl | Anaerobic Soil | 0.94 - 7.1 days |

| Halauxifen-acid | Aerobic Soil | 2 - 42 days |

| Halauxifen-acid | Anaerobic Soil | 15 - 107 days |

Data sourced from environmental fate assessments of halauxifen-methyl. mda.state.mn.us

Photodegradation in water is a significant route of dissipation for halauxifen-methyl. corteva.com Studies have shown that aqueous photolysis of halauxifen-methyl is rapid, with a half-life of less than 10 minutes. Its primary metabolite, halauxifen-acid, also undergoes relatively rapid photodegradation in water, with a half-life of approximately 30 minutes. mda.state.mn.us This rapid breakdown in the presence of light suggests that in aquatic environments, the parent compound is unlikely to persist long enough for significant amounts of secondary metabolites like this compound to form directly from photolysis. However, the photolytic stability of this compound itself is not explicitly detailed.

Hydrolysis is another important degradation pathway. Halauxifen-methyl is relatively stable to hydrolysis under acidic to neutral conditions, with a half-life of 155 days at pH 7, but it hydrolyzes more rapidly under alkaline conditions, with a half-life of 3.04 days at pH 9. The primary hydrolysis product is halauxifen-acid, which is stable to further hydrolysis. mda.state.mn.us The formation of this compound would therefore occur through subsequent microbial or other degradation processes acting on halauxifen-acid.

Ecotoxicological Implications in Non-Target Organisms (excluding human and mammalian toxicity)

The ecotoxicological assessment of halauxifen-methyl and its degradation products is crucial for understanding the potential risks to non-target organisms. The primary concern associated with this class of herbicides is their phytotoxicity.

Ecological risk assessments have indicated that the use of halauxifen-methyl may pose a risk to terrestrial, semi-aquatic, and aquatic vascular plants. regulations.gov This is due to its herbicidal mode of action, which is shared by its active metabolite, halauxifen-acid. Given that this compound is a picolinic acid derivative, there is a potential for it to exhibit some level of phytotoxicity, although specific data on its herbicidal activity is not available in the provided search results.

In terms of fauna, risk assessments for halauxifen-methyl have generally concluded that it is not likely to result in direct risk to non-target terrestrial animals, including insects, birds, and reptiles, nor to aquatic animals such as fish and invertebrates. regulations.gov However, the potential for indirect effects due to impacts on aquatic and terrestrial vegetation exists. The ecotoxicological profile of this compound as a specific metabolite is not independently characterized in the available information.

Table 2: Summary of Environmental Fate Characteristics of Halauxifen-methyl and its Primary Degradate

| Parameter | Halauxifen-methyl | Halauxifen-acid |

| Soil Mobility | High | High |

| Aqueous Photolysis Half-life | < 10 minutes | ~ 30 minutes |

| Hydrolysis Half-life (pH 7) | 155 days | Stable |

| Primary Ecotoxicological Concern | Phytotoxicity to non-target plants | Phytotoxicity to non-target plants |

This table summarizes the characteristics of the parent compound and its main metabolite, which are precursors to this compound. mda.state.mn.us

Impact on Soil Microorganisms and Plant Root Systems in Research Models

No specific research data was found regarding the impact of this compound on soil microorganisms or plant root systems in research models. While studies exist for other picolinic acid derivatives, the unique substitutions on this specific molecule mean that those findings cannot be directly extrapolated. Therefore, there is no available information to present in a data table or to discuss regarding its effects on soil microbial communities or the morphology and health of plant roots.

Aquatic Environmental Studies of Degradation Byproducts

There is a lack of available studies on the degradation of this compound in aquatic environments. Consequently, there is no information on its potential degradation byproducts in water systems through processes such as hydrolysis or photolysis. Without such studies, it is not possible to identify or quantify the byproducts that may be formed under various aquatic conditions.

Advanced Analytical and Computational Methodologies in Research

Spectroscopic Characterization in Research Contexts

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Applications in Structural Elucidation of Research Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. For a research compound like 4-Amino-5-chloro-6-methoxypicolinic acid, both ¹H and ¹³C NMR would be employed to confirm its structural integrity.

In ¹H NMR spectroscopy, the chemical shift, splitting pattern, and integration of the signals for the aromatic proton, the methoxy (B1213986) protons, and the amine protons would provide definitive evidence for the compound's structure. Based on analogous structures, the expected chemical shifts can be predicted. The single aromatic proton is likely to appear as a singlet in the downfield region typical for aromatic protons. The methoxy group protons would also present as a singlet, while the amine protons might appear as a broad singlet.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The number of distinct signals confirms the number of unique carbon environments. For this compound, one would expect to see signals for the six carbons of the pyridine (B92270) ring, the carboxylic acid carbon, and the methoxy carbon. The chemical shifts of these carbons are influenced by their local electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.5 - 8.5 | Singlet |

| Methoxy (-OCH₃) | 3.8 - 4.2 | Singlet |

| Amine (-NH₂) | 4.5 - 6.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (C=O) | 165 - 175 |

| Aromatic C-NH₂ | 145 - 155 |

| Aromatic C-Cl | 110 - 120 |

| Aromatic C-OCH₃ | 150 - 160 |

| Aromatic C-H | 120 - 130 |

| Aromatic C-COOH | 125 - 135 |

| Quaternary Aromatic C | 140 - 150 |

Infrared (IR) and Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the amine group, the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and C-O stretches of the methoxy and carboxylic acid groups, as well as aromatic C-H and C=C stretches.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern in the mass spectrum would likely show losses of characteristic fragments such as the methoxy group, the carboxylic acid group, and chlorine.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Amine | N-H stretch | 3300-3500 |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Aromatic Ring | C=C stretch | 1450-1600 |

Chromatographic Separation and Detection Methods for Research Samples

Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture. They are crucial for assessing the purity of research samples and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method, likely using a C18 column, would be developed to assess the purity of the synthesized compound. nih.gov The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Detection would likely be performed using a UV detector, as the aromatic ring of the picolinic acid derivative is expected to absorb UV light. nih.gov This method would also be invaluable for monitoring the progress of the synthesis of this compound, allowing for the optimization of reaction conditions.

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Since this compound is a non-volatile carboxylic acid, it would require derivatization to a more volatile form, such as a methyl or ethyl ester, before GC analysis. nih.gov This derivatization step would be followed by separation on a capillary column and detection, often by a flame ionization detector (FID) or a mass spectrometer (GC-MS). researchgate.net GC-MS would provide both retention time data for quantification and mass spectral data for confident identification of the derivatized compound and any impurities.

Computational Chemistry and Theoretical Studies

Computational chemistry provides theoretical insights into the electronic structure, geometry, and properties of molecules. For a research compound like this compound, computational methods such as Density Functional Theory (DFT) can be used to predict its optimized geometry, vibrational frequencies (to compare with experimental IR spectra), and NMR chemical shifts. researchgate.net These theoretical calculations can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's properties. researchgate.net Furthermore, computational studies can be used to investigate the molecule's reactivity, potential intermolecular interactions, and other properties of interest in a research context. nih.gov

Density Functional Theory (DFT) for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict the molecular geometry and various reactivity parameters of chemical compounds. For this compound, DFT calculations, often utilizing basis sets like B3LYP/6-31G(d,p), can provide optimized structural parameters and insights into its chemical behavior. nih.gov

These calculations can determine key bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule. Furthermore, DFT is instrumental in calculating global reactivity descriptors, which help in understanding the molecule's reactivity. researchgate.net These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key Global Reactivity Descriptors Calculated via DFT:

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom in a molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | Measures the propensity of a species to accept electrons. |

This table illustrates the types of data that can be generated for this compound using DFT calculations.

Analysis of the Molecular Electrostatic Potential (MEP) map, another output of DFT studies, can identify the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.net

Molecular Dynamics Simulations in Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov This technique allows researchers to study the conformational changes and stability of a ligand when it binds to a biological target, such as a protein or enzyme. researchgate.net In the context of this compound, MD simulations could be employed to understand its interaction with a specific biological receptor.

The process typically involves placing the ligand in the active site of the target protein within a simulated physiological environment, including water molecules and ions. nih.gov The simulation then calculates the trajectory of the atoms over time, providing insights into the stability of the ligand-protein complex.

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average distance between the atoms of the superimposed protein-ligand complex over time. A stable RMSD value suggests that the ligand remains bound in a stable conformation. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues in the protein, highlighting which parts of the protein interact most significantly with the ligand. researchgate.net

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the target protein, which are critical for binding affinity.

Illustrative Data from a Hypothetical MD Simulation:

| Simulation Time (ns) | RMSD of Ligand (Å) | Number of Hydrogen Bonds | Interacting Amino Acid Residues |

| 0 | 0.0 | 3 | ASP120, SER122, LYS145 |

| 10 | 1.2 | 4 | ASP120, SER122, GLN148, LYS145 |

| 20 | 1.5 | 3 | ASP120, GLN148, LYS145 |

| 30 | 1.4 | 4 | ASP120, SER122, GLN148, LYS145 |

| 40 | 1.6 | 3 | ASP120, GLN148, LYS145 |

| 50 | 1.5 | 4 | ASP120, SER122, GLN148, LYS145 |

This interactive table provides a conceptual representation of the data that would be generated from an MD simulation of this compound with a target protein.

These simulations can confirm the stability of the binding and identify the key amino acid residues involved in the interaction, providing a dynamic picture of the binding event. nih.gov

Ab Initio Calculations for Electronic Properties

Ab initio calculations, which are based on first principles of quantum mechanics without the use of experimental data, are employed to determine the electronic properties of molecules with a high degree of accuracy. nih.gov These methods, such as Hartree-Fock (HF), are often used in conjunction with DFT to provide a comprehensive understanding of a molecule's electronic behavior. researchgate.net

For this compound, ab initio calculations can be used to:

Calculate Electron Densities: Determine the probability of finding an electron at a particular point in the molecule, which influences its chemical properties.

Predict Dipole Moments: The measure of the net molecular polarity, which affects how the molecule interacts with other polar molecules and external electric fields.

Analyze Natural Bond Orbitals (NBO): This analysis provides insights into the delocalization of electron density between bonds, which is crucial for understanding molecular stability and reactivity. researchgate.net

Example of Electronic Properties from Ab Initio Calculations:

| Property | Calculated Value |

| Dipole Moment (Debye) | 3.5 D |

| **Electron Density at Amino Group (e/ų) ** | 0.045 |

| Electron Density at Carboxyl Group (e/ų) | 0.062 |

| NBO Charge on Chlorine Atom (e) | -0.15 |

This table presents hypothetical but representative electronic property values for this compound that could be obtained from ab initio calculations.

By providing a detailed picture of the electronic landscape of this compound, ab initio calculations complement the structural and reactivity information obtained from DFT and the dynamic insights from MD simulations.

Future Research Directions and Translational Perspectives

Development of Next-Generation Agrochemicals

The evolution of picolinic acid-based compounds is a key focus in the agrochemical industry, driven by the need for more effective and selective herbicides. nih.gov The structural framework of these compounds, including 4-Amino-5-chloro-6-methoxypicolinic acid, serves as a template for designing new molecules with enhanced properties. researchandmarkets.com

Future research is centered on strategic modifications of the picolinic acid core to boost performance. A primary strategy involves the chemical modification of existing successful herbicides, such as picloram (B1677784), to develop new molecules with superior efficacy. nih.gov Researchers have found that introducing different chemical groups at specific positions on the picolinic acid ring can lead to compounds with potent herbicidal activity. nih.govnih.govbohrium.commdpi.comacs.org

One successful approach has been the substitution at the 6-position of the picolinic acid ring. For example, replacing the chlorine atom at this position with an aryl group, such as a phenyl-substituted pyrazole, has yielded compounds with excellent herbicidal activities. nih.govnih.gov This strategy led to the discovery of novel picolinate (B1231196) herbicides like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. nih.gov

Further research has explored the introduction of various heteroaryl groups at the 6-position to discover new herbicidal molecules. nih.govbohrium.com These modifications aim to enhance the compound's interaction with its biological target, the auxin-signaling F-box protein (AFB), leading to improved weed control. researchandmarkets.comnih.gov The table below summarizes key structural modification strategies and their outcomes.

| Modification Strategy | Target Position | Example of Substituted Group | Observed Outcome | Reference |

| Aryl Group Substitution | 6-position | Phenyl | Excellent herbicidal activities | nih.gov |

| Heteroaryl Ring Introduction | 6-position | Phenyl-substituted pyrazole | Potent herbicidal activity, better than picloram | nih.govnih.gov |

| Heteroaryl Ring Introduction | 6-position | Indazolyl | Excellent inhibition of weed root growth | mdpi.com |

| Fluorination | 5-position | Fluoro | Superior inhibitory effects compared to picloram | nih.govbohrium.com |

These targeted structural changes are guided by quantitative structure-activity relationship (QSAR) models and molecular docking studies to predict the efficacy of new derivatives. nih.govresearchandmarkets.com This computational approach helps in designing molecules with a higher probability of success, streamlining the discovery process for next-generation herbicides. nih.gov

The long-term and widespread application of synthetic auxin herbicides has inevitably led to the emergence of resistant weed populations, posing a significant threat to crop production. nih.gov A critical area of future research is the development of picolinic acid derivatives that can effectively control these resistant weeds.

Metabolic resistance, where weeds evolve enzymes like cytochrome P450s to degrade herbicides, is a major challenge. youtube.com Designing new herbicides requires an understanding of these resistance mechanisms. Strategies to overcome resistance include:

Developing Novel Modes of Action: While most new herbicides are based on existing targets, the discovery of compounds that interact with the target protein in a novel way can circumvent existing resistance. researchgate.net

Creating Compounds Less Susceptible to Metabolic Degradation: By modifying the chemical structure, it is possible to create molecules that are not easily recognized or broken down by the enzymes responsible for resistance in weeds. youtube.com

Designing Herbicides with Broader Weed Control Spectrums: New 6-aryl-2-picolinic acid herbicides have shown excellent activity against some resistant weeds. nih.govbohrium.com

Research has shown that novel 6-pyrazolyl picolinate compounds could be potential lead structures for discovering herbicides to manage resistant weeds. researchgate.net The development of compounds that are effective against organisms that have already developed resistance to older herbicides is a key objective in the agrochemical industry. researchgate.net

Exploration of Novel Biological Activities

While the primary application of this compound derivatives is in agriculture, the foundational picolinic acid scaffold is known for a wide range of biological activities. This opens up avenues for research in non-agricultural fields.

Picolinic acid and its derivatives have a rich history in medicinal chemistry, forming the basis for drugs targeting a variety of diseases. thalesnano.comacs.org This diverse bioactivity suggests that analogues of this compound could be explored for therapeutic applications.

Reported non-agricultural biological activities of picolinic acid derivatives include:

Anticancer: Picolinic acid derivatives have demonstrated considerable antitumor and anti-angiogenic effects. rsc.org

Antimicrobial: Dipicolinic acid, a related structure, and its coordination complexes have shown activity against a broad spectrum of bacteria. rsc.org Some picolinamide (B142947) derivatives are also being explored as fungicides. nih.gov

Enzyme Inhibition: Derivatives have been designed to inhibit specific enzymes, such as New Delhi metallo-β-lactamase-1 (NDM-1), which is involved in antibiotic resistance. cam.ac.uk

Antiviral: Picolinic acid has been investigated for its potential in developing antiviral therapies. youtube.com

Neurological: Picolinic acid has been shown to block neurotoxicity induced by certain chemicals in the brain. nih.gov

The table below highlights some picolinic acid derivatives and their investigated non-agricultural applications.

| Derivative Class | Investigated Application | Mechanism/Target | Reference |

| Substituted Picolinic Acids | Anticancer (Lung Cancer) | Induction of apoptotic cell death | rsc.org |

| Dipicolinic Acid Derivatives | Antibacterial | Inhibition of New Delhi metallo-β-lactamase-1 (NDM-1) | cam.ac.uk |

| Picolinic Acid | Neuroprotection | Attenuation of quinolinic acid-induced neurotoxicity | nih.gov |

| Benzamide Derivatives | Antiemetic | Dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptor antagonism | mdpi.com |

| Picolinic Acid | Antiviral (Sindbis Virus) | Binds to capsid protein, inhibits budding | youtube.com |

This breadth of activity encourages further investigation into the potential of this compound derivatives in drug discovery and as research tools in molecular biology.

The ability to design molecules that inhibit specific enzymes is a cornerstone of modern drug discovery and chemical biology research. Picolinic acid derivatives serve as a versatile scaffold for creating such targeted inhibitors. thalesnano.com Their structure allows for modifications that can enhance binding affinity and selectivity for the active site of a target enzyme. cam.ac.uk

For instance, research on dipicolinic acid (DPA) derivatives as inhibitors of NDM-1, a metallo-β-lactamase that confers antibiotic resistance, demonstrates a clear design strategy. cam.ac.uk By starting with the DPA scaffold, which has an inherent affinity for the zinc ions in the enzyme's active site, researchers systematically added chemical groups to increase interactions with surrounding protein residues. cam.ac.uk This led to the discovery of highly potent and selective inhibitors. cam.ac.uk

The antifungal antibiotic UK-2A, which contains a picolinic acid moiety, is a potent inhibitor of the cytochrome bc1 complex in mitochondria. nih.gov Studies involving the replacement of this picolinic acid part with other carboxylic acids have provided insights into the structure-activity relationship, aiding in the design of new antifungal agents. nih.gov This highlights the potential for creating libraries of this compound analogues to screen for specific enzyme inhibition, which could be valuable for both therapeutic and basic research purposes.

Advancements in Sustainable Synthesis and Production

As the chemical industry moves towards more environmentally friendly practices, future research will increasingly focus on the sustainable synthesis of agrochemicals like this compound. This involves adopting principles of green chemistry to reduce waste, minimize energy consumption, and use safer reagents. nih.gov

Key areas for advancement include:

Flow Chemistry: This technology is gaining traction in the agrochemical industry as a safer, more efficient, and scalable alternative to traditional batch processing. thalesnano.comacs.orgcam.ac.uk Continuous flow reactors offer better control over reaction parameters, which can lead to higher yields, improved product quality, and reduced energy usage. researchandmarkets.comnih.gov This method is particularly advantageous for handling hazardous reagents and reactions. nih.gov

Green Catalysts and Solvents: Research is exploring the use of biomass-derived chemicals and sustainable catalysts. For example, pyridine-2-carboxylic acid itself has been used as a recyclable and efficient green catalyst in multi-component organic syntheses. nih.govrsc.org The use of aqueous solutions and biogenic acids as reaction media is another promising approach to reduce reliance on volatile organic solvents. rsc.org

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally friendly route for synthesizing complex molecules. researchgate.net This approach is being applied to the production of agrochemicals to create enantiomerically pure compounds, which can lead to more effective products with a reduced environmental footprint. researchgate.net

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. rsc.org Processes like the direct catalytic vapor phase oxidation of alkyl pyridines use air as the oxidant and water as the solvent, generating very little waste. google.com

These advancements are crucial for aligning the production of essential agrochemicals with global sustainability goals, ensuring that future manufacturing processes are both economically viable and environmentally responsible. researchgate.net

Research into More Efficient and Environmentally Benign Synthetic Routes